An In-depth Technical Guide to the Chemical and Physical Properties of Coniferin
An In-depth Technical Guide to the Chemical and Physical Properties of Coniferin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coniferin is a prominent glucoside of coniferyl alcohol, playing a pivotal role as a key intermediate in the biosynthesis of lignin (B12514952), a complex polymer essential for the structural integrity of terrestrial plants.[1][2] Found abundantly in coniferous trees, particularly within the cambial sap, coniferin also serves as a storage and transport form of coniferyl alcohol, a primary monolignol.[3][4][5] Its study is crucial for understanding plant cell wall formation, wood chemistry, and for potential applications in biotechnology and pharmacology. This technical guide provides a comprehensive overview of the chemical and physical properties of coniferin, detailed experimental protocols, and visualizations of its metabolic context and analytical workflows.
Chemical and Physical Properties
Coniferin is a white crystalline solid at room temperature. It is a monosaccharide derivative where coniferyl alcohol is linked to a β-D-glucopyranosyl residue via a glycosidic bond.
Identification and Nomenclature
| Property | Value | Source |
| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]oxane-3,4,5-triol | |
| CAS Number | 531-29-3 | |
| Synonyms | Abietin, Laricin, Coniferoside, Coniferyl alcohol β-D-glucoside | |
| Molecular Formula | C₁₆H₂₂O₈ | |
| Molecular Weight | 342.34 g/mol | |
| Chemical Structure (SMILES) | COC1=C(C=CC(=C1)C=CCO)OC2C(C(C(C(O2)CO)O)O)O | |
| InChI Key | SFLMUHDGSQZDOW-FAOXUISGSA-N |
Physicochemical Data
| Property | Value | Conditions | Source |
| Appearance | White crystalline solid / Powder | Standard | |
| Melting Point | 186 °C (367 °F; 459 K) | Anhydrous | |
| Boiling Point | 625.40 °C | Estimated at 760.00 mm Hg | |
| Optical Rotation | [α]D²⁰ -68° | c = 0.5 | |
| [α]D²⁰ -66.9° | in aqueous pyridine |
Solubility
| Solvent | Solubility | Notes | Source |
| Water | 1 g in 200 ml (5 g/L) | Sparingly soluble in cold water | |
| Boiling Water | Freely soluble | ||
| Ethanol | Sparingly soluble | ||
| Methanol (B129727) | Soluble | ||
| DMSO | Soluble | 10 mM | |
| Pyridine | Soluble | ||
| Ether | Practically insoluble | ||
| Chloroform | Soluble | ||
| Acetone | Soluble |
Spectral Data
| Technique | Key Data Points | Source |
| ¹H-NMR | Spectra available in the literature, matching between D- and L-enantiomers. | |
| ¹³C-NMR | Spectra available in the literature. Chemical shifts coincide well with expected values for the structure. | |
| Mass Spectrometry (MS) | Data available, often used in conjunction with GC or LC for identification. | |
| UV-Vis Spectroscopy | Absorption spectrum has been characterized. | |
| Infrared (IR) Spectroscopy | IR spectra have been used for characterization. |
Metabolism and Biological Role
Coniferin is central to the process of lignification in many plants, especially conifers. It is synthesized in the cytoplasm and transported to the cell wall, where it releases coniferyl alcohol for polymerization into lignin.
Biosynthesis and Transport
The biosynthesis of coniferin involves the glucosylation of coniferyl alcohol, a reaction catalyzed by the enzyme UDP-glucose:coniferyl alcohol glucosyltransferase (CAGT). This process utilizes uridine (B1682114) 5'-diphosphoglucose (UDP-glucose) as the glucose donor. Coniferin is then transported from the cytosol into the cell wall. Evidence suggests the involvement of an ATP-dependent transport mechanism, potentially a proton/coniferin antiport system, located on the tonoplast and other endomembranes.
Role in Lignification
Once in the apoplast (cell wall), coniferin is hydrolyzed by the enzyme coniferin β-glucosidase. This releases D-glucose and coniferyl alcohol. The coniferyl alcohol then undergoes oxidative polymerization, catalyzed by peroxidases and laccases, to form the guaiacyl (G) units of the lignin polymer. This enzymatic release of the monolignol at the site of polymerization is a key regulatory step in wood formation.
Experimental Protocols
The following sections detail generalized protocols for the extraction, analysis, and study of coniferin, based on methodologies cited in the literature.
Extraction from Pine Cambium
This protocol is adapted from descriptions of coniferin extraction from the cambial layer of conifers, where it is most abundant, especially during the growing season.
Materials:
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Freshly cut pine logs (e.g., Pinus species)
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Scalpel or scraper
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Methanol
-
Conical flasks
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Ultrasonic bath
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Whatman No. 1 filter paper
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Rotary evaporator
-
HPLC-grade methanol for reconstitution
Procedure:
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Harvesting: Carefully peel the outer bark from the pine logs. Scrape the viscous, translucent layer of cambial tissue from the exposed wood surface.
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Extraction:
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Accurately weigh the collected cambial tissue.
-
Transfer the tissue to a conical flask and add methanol (e.g., 25 mL per 1 gram of tissue).
-
Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate cell lysis and extraction.
-
Filter the extract through Whatman No. 1 filter paper to remove solid debris.
-
-
Concentration:
-
Repeat the extraction process on the residue two more times with fresh methanol to ensure complete extraction.
-
Pool the filtrates.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
-
Sample Preparation for Analysis:
-
Reconstitute the dried crude extract in a known volume of HPLC-grade methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
This method provides a framework for the quantitative analysis of coniferin in plant extracts.
Instrumentation and Conditions:
-
HPLC System: Standard system with a pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., Kinetex XB-C18, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (B52724) (e.g., 87:13 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: 256 nm or 262 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of pure coniferin standard (e.g., 1 mg/mL) in HPLC-grade methanol.
-
Create a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
-
-
Calibration:
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area versus concentration.
-
Verify the linearity of the curve (R² > 0.999).
-
-
Sample Analysis:
-
Inject the prepared sample extracts (from Protocol 3.1).
-
Identify the coniferin peak by comparing its retention time with that of the standard.
-
Quantify the amount of coniferin in the sample by interpolating its peak area on the calibration curve.
-
Enzymatic Hydrolysis Assay
This assay is used to confirm the identity of coniferin and to study the activity of β-glucosidase enzymes.
Materials:
-
Coniferin solution of known concentration (in buffer).
-
β-glucosidase from Almonds or other sources.
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Citrate or phosphate (B84403) buffer (e.g., 100 mM, pH 5.0).
-
Incubator or water bath (37-40 °C).
-
Stop solution (e.g., 2.5 mM NaOH).
-
UV-Vis Spectrophotometer or HPLC system.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the buffer, coniferin solution, and enzyme solution. A typical reaction volume is 100-500 µL.
-
Include a control reaction without the enzyme to account for any non-enzymatic degradation.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40 °C) for a set period (e.g., 30-60 minutes). Time-course experiments can also be performed by taking aliquots at different intervals.
-
-
Termination:
-
Stop the reaction by adding a stop solution (e.g., NaOH) or by heat inactivation.
-
-
Analysis:
-
The product, coniferyl alcohol, can be quantified.
-
Spectrophotometrically: Measure the increase in absorbance at a wavelength where coniferyl alcohol absorbs and coniferin does not, or where their absorption differs significantly.
-
By HPLC: Analyze the reaction mixture using the HPLC protocol (3.2) to measure the decrease in the coniferin peak and the appearance of the coniferyl alcohol peak.
-
Conclusion
Coniferin is a molecule of significant biological and chemical interest. Its well-defined chemical and physical properties, coupled with its central role in lignin biosynthesis, make it an important subject for research in plant biochemistry, forestry, and materials science. The protocols and data presented in this guide offer a foundational resource for professionals engaged in the study and application of this key plant metabolite.
References
- 1. d-nb.info [d-nb.info]
- 2. An in vitro vesicle formation assay reveals cargo clients and factors that mediate vesicular trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Production of cellobiose by enzymatic hydrolysis: removal of beta-glucosidase from cellulase by affinity precipitation using chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
